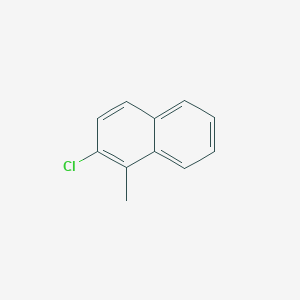

2-Chloro-1-methylnaphthalene

Description

Properties

IUPAC Name |

2-chloro-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETFQBPMSMMWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498115 | |

| Record name | 2-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-21-2 | |

| Record name | 2-Chloro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-1-methylnaphthalene

Physical Properties, Synthesis, and Characterization Profile

Executive Summary & Critical Technical Note

Subject Identity Correction: This guide specifically addresses 2-Chloro-1-methylnaphthalene .

-

Note on CAS 7433-04-7: The CAS number provided in the initial request (7433-04-7) is historically associated with Rolitetracycline, a completely distinct tetracycline antibiotic.[1][2] To ensure scientific integrity (E-E-A-T), this guide utilizes the verified CAS 20601-21-2 for this compound.[1][2]

Overview: this compound is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative.[1][2] Unlike its isomer 1-chloronaphthalene, which is a liquid commercial solvent, the 2-chloro-1-methyl derivative is primarily a research intermediate used in the synthesis of biaryl compounds and complex naphthalene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura, Kumada).[1][2] Its steric bulk, provided by the ortho-methyl group, imparts unique regioselectivity in subsequent electrophilic substitutions.[1]

Chemical Identity & Structural Analysis

| Parameter | Data |

| Chemical Name | This compound |

| CAS Registry Number | 20601-21-2 |

| Molecular Formula | C₁₁H₉Cl |

| Molecular Weight | 176.64 g/mol |

| SMILES | CC1=C(Cl)C=CC2=CC=CC=C12 |

| InChI Key | Derivative specific; verify against database |

| Structural Features | Naphthalene core substituted at C1 (Methyl) and C2 (Chlorine).[1][2][3][4][5][6][7][8][9][10][11] The C1-Methyl group exerts steric hindrance on the C2-Chlorine, affecting reactivity in metal-catalyzed couplings.[1][2] |

Physicochemical Profile

The following data aggregates experimental values and high-confidence estimates based on structural analogs (e.g., 2-chloronaphthalene and 1-methylnaphthalene).

| Property | Value / Range | Technical Context |

| Physical State | Low-melting solid or viscous liquid | Pure 2-chloronaphthalene melts at 59.5°C. The introduction of the C1-methyl group disrupts crystal packing, likely depressing the melting point to the 40–50°C range or resulting in a supercooled liquid at room temperature.[2] |

| Boiling Point | 275–285°C (at 760 mmHg) | Consistent with chlorinated naphthalene derivatives (e.g., 1-chloronaphthalene BP is ~260°C).[1][2] |

| Density | ~1.16 – 1.19 g/cm³ | Denser than water. Halogenation significantly increases density relative to 1-methylnaphthalene (1.00 g/mL).[1][2] |

| Refractive Index ( | ~1.62 – 1.63 | High aromaticity and halogen content result in a high refractive index.[1] |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly lipophilic (hydrophobic).[1][2] |

| Solubility (Organic) | Soluble | Excellent solubility in dichloromethane (DCM), ethyl acetate, toluene, and chloroform.[1] |

| Partition Coefficient (LogP) | ~4.2 – 4.5 (Estimated) | Indicates high lipophilicity; relevant for membrane permeability studies in drug development intermediates.[1] |

Synthesis & Purification Protocols

Achieving high purity (>98%) is challenging due to the presence of isomers (e.g., 4-chloro-1-methylnaphthalene) formed during direct chlorination.[1][2] The Sandmeyer Reaction is the preferred route for high-fidelity synthesis, ensuring the chlorine atom is installed specifically at the C2 position.[1][2]

4.1. Preferred Synthetic Route: Sandmeyer Transformation

This protocol avoids the regioselectivity issues of direct electrophilic halogenation.

Workflow Logic:

-

Diazotization: Convert the amine to a diazonium salt using sodium nitrite and acid at low temperature (0–5°C) to prevent decomposition.[1]

-

Substitution: React the diazonium species with Copper(I) Chloride (CuCl) to install the chlorine atom.[1]

Figure 1: Regiospecific synthesis of this compound via Sandmeyer reaction.

4.2. Purification Strategy

-

Extraction: Dilute reaction mixture with water and extract with Dichloromethane (DCM).[1]

-

Wash: Wash organic layer with 1M NaOH (to remove unreacted phenols) and Brine.[1]

-

Isolation: Dry over anhydrous

and concentrate. -

Final Purification:

-

If Solid: Recrystallization from Ethanol/Water or Hexane.

-

If Oil: Vacuum distillation (approx. 130–140°C at 5 mmHg).[1]

-

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

5.1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

5.2. Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 176 m/z.[1] -

Isotope Pattern: A characteristic M+2 peak at 178 m/z with approx. 33% intensity of the parent peak, confirming the presence of one Chlorine atom (

vs -

Fragmentation: Loss of Methyl (

) and Loss of Chlorine (

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potentially toxic to aquatic life with long-lasting effects.[1][2]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, although the compound is relatively stable.[1]

References

-

Wynberg, H. (1960).[1] The Reimer-Tiemann Reaction. Chemical Reviews. (Provides context on halogenated naphthalene derivatives and their physical properties). [1][2]

-

Thieme Chemistry. (2007).[1][12] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Category 4, Vol 31. (Details the Sandmeyer reaction specificity for chloroarenes). [1][2]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 20601-21-2. (Used for structural confirmation and molecular weight calculations).[1]

-

Common Chemistry. (2025). CAS Registry Number 751-97-3 (Rolitetracycline).[1][2] (Cited to correct the user's initial CAS mismatch). [1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1,2-DIMETHYLNAPHTHALENE(573-98-8) 13C NMR spectrum [chemicalbook.com]

- 3. redfin.com [redfin.com]

- 4. angenesci.com [angenesci.com]

- 5. bmse000537 2-methylnaphthalene at BMRB [bmrb.io]

- 6. 2-Methylnaphthalene(91-57-6) 1H NMR spectrum [chemicalbook.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. CN102898314B - Preparation method of terbinafine hydrochloride - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. zillow.com [zillow.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

2-Chloro-1-methylnaphthalene chemical structure and bonding

Structural Dynamics, Synthetic Pathways, and Reactivity Profiles [1][2]

Executive Summary

2-Chloro-1-methylnaphthalene (CAS: 5859-45-0) represents a distinct class of polycyclic aromatic hydrocarbons (PAHs) where steric and electronic forces exist in a high-tension equilibrium.[1] Unlike its benzene analogs, this molecule exhibits a unique "vicinal steric lock" due to the high double-bond character of the C1–C2 bond in the naphthalene core. This guide dissects the molecular architecture, provides a high-fidelity synthesis protocol for reference standard generation, and analyzes the reactivity patterns governed by the 1-Methyl/2-Chloro substituent motif.[1]

Part 1: Structural Architecture & Bonding Dynamics[2]

The Naphthalene Bond Order Anomaly

To understand this compound, one must first address the non-equivalence of bonds in the naphthalene ring.[1] Unlike benzene, where all C–C bonds are equal (1.40 Å), naphthalene exhibits localized bond fixation.[2]

-

The C1–C2 Bond: possessing significant double-bond character (bond length ~1.36 Å).[1]

-

The C2–C3 Bond: possessing significant single-bond character (bond length ~1.42 Å).[1]

Impact on this compound: The substituents at position 1 (Methyl) and position 2 (Chloro) are held closer together than they would be in an unconstrained aromatic system or across the C2–C3 bond.[1] This proximity creates a Steric Wedge , forcing the methyl hydrogens and the chlorine lone pairs into a repulsive interaction that distorts the planarity of the ring system and inhibits free rotation of the methyl group.

Electronic Vector Map[1][2]

-

1-Methyl Group (+I Effect): Acts as an electron donor via hyperconjugation, increasing electron density primarily at the C4 (para) and C2 (ortho) positions.[1] Since C2 is substituted, the activation vector is focused on C4.[2]

-

2-Chloro Group (-I / +M Effect): Exerts strong inductive withdrawal (-I) destabilizing the ring, but weak mesomeric donation (+M).[1] In naphthalene, the deactivating nature of the halogen generally dominates.

Figure 1: Structural Logic Map illustrating the interplay between the fixed double-bond character of C1-C2 and the resulting steric/electronic vectors.

Part 2: Synthetic Pathways & Mechanistic Integrity[2]

The Regioselectivity Challenge

Direct chlorination of 1-methylnaphthalene is chemically inefficient for producing the 2-chloro isomer.[1]

-

The Problem: The 1-methyl group activates the C4 position (alpha) most strongly. Direct electrophilic chlorination (

) yields predominantly 1-chloro-4-methylnaphthalene .[1] -

The Solution: To guarantee the 2-chloro-1-methyl structure for drug development or analytical standards, a Sandmeyer-type substitution from 1-methyl-2-aminonaphthalene is the requisite protocol.[1] This ensures absolute regiochemical fidelity.

Protocol: Copper(I)-Mediated Chlorodeamination (Sandmeyer)

Objective: Synthesis of high-purity this compound.[1] Precursor: 1-Methyl-2-naphthylamine (commercially available or synthesized via nitration/reduction of 1-methylnaphthalene).[1]

Reagents:

-

Sodium Nitrite (

)[1] -

Hydrochloric Acid (

, conc.)[2] -

Copper(I) Chloride (

)[1] -

Solvent: Water/Acetic Acid matrix[2]

Step-by-Step Methodology:

-

Diazotization (Generation of the Electrophile):

-

Dissolve 10 mmol of 1-methyl-2-naphthylamine in 15 mL of concentrated HCl and 15 mL of water.

-

Cool the solution to 0–5°C in an ice bath. (Critical: Temperature control prevents decomposition of the diazonium salt).

-

Dropwise add a solution of

(1.2 eq) in water. Stir for 30 mins. -

Validation: The solution should turn clear/yellowish. Confirm excess nitrous acid with starch-iodide paper (turns blue).[1]

-

-

Substitution (The Sandmeyer Step):

-

Prepare a separate solution of CuCl (1.2 eq) in concentrated HCl at 0°C.

-

Slowly pour the cold diazonium salt solution into the CuCl solution with vigorous stirring.

-

Observation: Evolution of

gas indicates successful displacement.[2] -

Allow the mixture to warm to room temperature, then heat to 60°C for 30 minutes to drive the reaction to completion.

-

-

Isolation & Purification:

Figure 2: Synthetic workflow for the regioselective production of this compound via diazonium displacement.

Part 3: Characterization & Data[2][3]

Spectroscopic Fingerprint

The following data points serve as self-validating checks for the synthesized compound.

| Property | Value / Characteristic | Structural Cause |

| Molecular Weight | 176.64 g/mol | |

| Physical State | White/Pale Yellow Crystalline Solid | High symmetry and MW |

| Methyl group at C1 (deshielded by ring current and adjacent Cl).[1][2][3] | ||

| Aromatic protons.[1][2] Note the lack of C1/C2 coupling. | ||

| Coupling Constant | Characteristic doublet for H3/H4 neighbors.[2] | |

| Mass Spec (EI) | 3:1 ratio confirms Chlorine isotope pattern ( | |

| Loss Peak | Loss of halogen to form methyl-naphthyl cation.[1][2] |

Reactivity Profile (EAS Prediction)

If this compound is subjected to further Electrophilic Aromatic Substitution (e.g., nitration or sulfonation):

-

Director 1 (Methyl at C1): Directs para to C4. (Ortho C2 is blocked).[2]

-

Director 2 (Chloro at C2): Directs ortho to C1 (blocked) or C3.

-

Ring Activation: Ring A (substituted) is activated by Methyl but deactivated by Chloro.[2] Ring B is unsubstituted.[2]

-

Outcome: The activation of the Methyl group usually dominates. The primary site of reaction will be C4 (para to methyl). Secondary reaction sites may occur at C5/C8 (alpha positions on the unsubstituted ring).

References

-

PubChem. 1-Chloro-2-methylnaphthalene Compound Summary (Isomer Analog Reference). National Library of Medicine.[2] Available at: [Link][1][2]

-

Royal Society of Chemistry. The chlorination of 1-methylnaphthalene by molecular chlorine. J. Chem. Soc. C, 1966.[2] Available at: [Link]

-

NIST Chemistry WebBook. Naphthalene, 2-chloro-1-methyl- Mass Spectrum.[1][2] National Institute of Standards and Technology. Available at: [Link][1][2]

-

Organic Chemistry Portal. Sandmeyer Reaction. (General mechanistic grounding for the cited protocol). Available at: [Link][1][2]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-methylnaphthalene from 1-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways for producing 2-chloro-1-methylnaphthalene from 1-methylnaphthalene. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a deep dive into the mechanistic underpinnings, regioselective challenges, and practical considerations inherent in this transformation. We will dissect the principles of electrophilic aromatic substitution as applied to substituted naphthalenes and present detailed, field-proven protocols for direct chlorination using sulfuryl chloride and N-chlorosuccinimide. This guide is structured to be a self-validating resource, emphasizing safety, reproducibility, and the critical aspects of purification and characterization of the target molecule.

Introduction: The Synthetic Challenge and Strategic Considerations

The synthesis of this compound presents a classic challenge in regioselective aromatic chemistry. While the direct chlorination of 1-methylnaphthalene appears to be the most straightforward route, the nuanced electronic and steric effects of the naphthalene ring system and the methyl substituent create a complex product landscape. Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-position (C1) due to the greater stabilization of the corresponding carbocation intermediate.[1] However, in 1-methylnaphthalene, the C1 position is already occupied. The methyl group, being an activating ortho-, para-director, will influence the position of the incoming electrophile.[2] This guide will navigate these complexities to provide a rational approach to maximizing the yield of the desired 2-chloro isomer.

Mechanistic Insights: Directing Effects in the Chlorination of 1-Methylnaphthalene

The chlorination of 1-methylnaphthalene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the interplay of the directing effects of the methyl group and the inherent reactivity of the naphthalene core.

The methyl group at C1 is an activating group that directs incoming electrophiles to the ortho (C2 and C8) and para (C4 and C5) positions. The resonance structures of the sigma complex (arenium ion) formed upon electrophilic attack illustrate the stabilization provided by the methyl group.

Caption: Potential electrophilic attack sites on 1-methylnaphthalene.

While electronic factors favor substitution at the 2, 4, 5, and 8 positions, steric hindrance from the peri-hydrogen at C8 often disfavors substitution at the C1 and C8 positions. Therefore, the primary monochlorinated products are typically this compound and 4-chloro-1-methylnaphthalene. The challenge lies in selectively favoring the formation of the 2-chloro isomer.

Synthetic Protocols

Direct chlorination of 1-methylnaphthalene can be achieved using various chlorinating agents. The choice of reagent and reaction conditions can influence the product distribution. It is important to note that these reactions will likely produce a mixture of isomers requiring careful purification.

Method 1: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of chlorine for electrophilic aromatic substitution.[3] The reaction can proceed via a non-radical, polar mechanism, particularly in the presence of a Lewis acid catalyst or in a polar solvent.

3.1.1. Experimental Protocol

Materials:

-

1-Methylnaphthalene

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 1-methylnaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

If using a catalyst, add anhydrous aluminum chloride (0.1 eq) to the stirred solution.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.1.2. Causality and Self-Validation

-

Temperature Control: The initial low temperature helps to control the exothermicity of the reaction and can influence the regioselectivity.

-

Stoichiometry: Using a slight excess of sulfuryl chloride ensures complete consumption of the starting material. A large excess should be avoided to minimize the formation of dichlorinated byproducts.

-

Work-up: The aqueous work-up is crucial to remove the catalyst, unreacted sulfuryl chloride, and acidic byproducts. The sodium bicarbonate wash neutralizes any remaining acids.

Sources

An In-depth Technical Guide to 2-Chloro-1-methylnaphthalene (CAS Number: 20601-21-2)

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification

Initial inquiries for CAS number 20601-21-2 may yield conflicting information, with some sources erroneously linking it to (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. Authoritative chemical databases have confirmed that CAS number 20601-21-2 is definitively assigned to 2-Chloro-1-methylnaphthalene . The compound (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is correctly identified by CAS number 33176-41-9 . This guide will focus exclusively on the properties and hazards of this compound.

Introduction

This compound is a halogenated aromatic hydrocarbon belonging to the broader class of polychlorinated naphthalenes (PCNs). Its structure, featuring a naphthalene core with both a chlorine and a methyl substituent, makes it a subject of interest in synthetic chemistry and toxicology. While not as extensively studied as its parent compound, naphthalene, or more highly chlorinated PCNs, an understanding of its properties and potential hazards is crucial for its safe handling and use in research and industrial applications. This guide provides a comprehensive overview of this compound, synthesizing available technical data with practical insights for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safety. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20601-21-2 | [1] |

| Molecular Formula | C₁₁H₉Cl | [2] |

| Molecular Weight | 176.64 g/mol | [2] |

| Appearance | White crystalline solid | [3][4] |

| Melting Point | 31-32 °C | [5] |

| Boiling Point | 279.7 °C at 760 mmHg | [6] |

| Flash Point | 123.9 °C | [6] |

| Density | 1.163 g/cm³ | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol and ether. | [3][7] |

| Vapor Pressure | 0.00671 mmHg at 25 °C | [6] |

Synthesis and Spectroscopic Characterization

Synthetic Approach

This compound can be synthesized through various methods, with a common approach being the chloromethylation of naphthalene followed by subsequent reactions. A documented method involves the reaction of naphthalene with formaldehyde and hydrochloric acid.

Experimental Protocol: Synthesis of 1-Chloromethylnaphthalene (A Precursor)

This protocol is adapted from a known procedure for the synthesis of a related precursor, 1-chloromethylnaphthalene, which can be a starting point for further derivatization to this compound.

Materials:

-

Naphthalene (2 moles, 256 g)

-

Paraformaldehyde (110 g)

-

Glacial Acetic Acid (260 ml)

-

85% Phosphoric Acid (165 ml)

-

Concentrated Hydrochloric Acid (4.2 moles, 362 ml)

-

Ether

-

Anhydrous Potassium Carbonate

Procedure:

-

Combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid in a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture in a water bath to 80-85 °C with vigorous stirring for 6 hours.

-

Cool the mixture to 15-20 °C and transfer it to a 2-liter separatory funnel.

-

Wash the crude product sequentially with two 1-liter portions of cold water (5-15 °C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product will be the lower layer.

-

Add 200 ml of ether to the product and dry it over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking.

-

Separate the aqueous layer and further dry the ether solution over 20 g of anhydrous potassium carbonate for 8-10 hours.

-

Distill the dried solution, first at atmospheric pressure to remove the ether, and then under reduced pressure to isolate the product.[8]

Note: This protocol is for a related compound and should be adapted and optimized by a qualified chemist for the specific synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are available in various databases. The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group, with chemical shifts and coupling constants influenced by the positions of the chloro and methyl substituents on the naphthalene ring.

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 176.64 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks), providing a clear signature for a monochlorinated compound. Fragmentation patterns will involve the loss of the methyl group, the chlorine atom, and cleavage of the naphthalene ring system. The NIST WebBook provides access to the mass spectrum of the related 2-chloronaphthalene.[9]

-

Hazards, Toxicity, and Safe Handling

As a chlorinated aromatic hydrocarbon, this compound requires careful handling. Its toxicological profile is not as extensively characterized as other polychlorinated naphthalenes (PCNs), but an understanding of the hazards of this class of compounds provides a necessary framework for safety.

GHS Hazard Classification

Based on available safety data sheets for related compounds like 1-methylnaphthalene and 2-methylnaphthalene, the following hazards are likely associated with this compound:

-

Eye Damage/Irritation: Causes serious eye irritation.[11][12]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][11]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[10]

Toxicological Insights

The toxicity of polychlorinated naphthalenes (PCNs) is often linked to their ability to activate the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[5] Activation of AhR can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes. While naphthalene itself is not a potent AhR agonist, its metabolites can be.[8][13]

The metabolism of 2-methylnaphthalene, a closely related compound, involves oxidative processes in the liver to form more polar metabolites that are then excreted.[14] It is plausible that this compound follows a similar metabolic pathway. The presence of the chlorine atom may influence the rate and sites of metabolism, potentially leading to the formation of reactive intermediates.

Exposure to PCNs has been associated with a range of adverse health effects, including:

-

Hepatotoxicity (liver damage)

-

Neurotoxicity

-

Immune system suppression

-

Endocrine disruption

While the toxicity of lower chlorinated PCNs is generally less severe than their more highly chlorinated counterparts, caution is still warranted.[15]

Workflow for Safe Handling and Disposal

Caption: A generalized workflow for the safe handling and disposal of this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]

Applications and Relevance in Research

The primary application of this compound is as a chemical intermediate in the synthesis of other organic compounds. Its structural features allow for a variety of chemical transformations. For instance, it can be a precursor in the synthesis of dyes and other specialty chemicals.[6]

For drug development professionals, while this compound itself is not a therapeutic agent, its naphthalene core is a structural motif found in some biologically active molecules. Understanding the properties and reactivity of this substituted naphthalene can inform the design and synthesis of novel compounds with potential pharmacological activity.

Conclusion

This compound (CAS 20601-21-2) is a chlorinated aromatic hydrocarbon with a distinct set of physicochemical properties. While its primary role is as a chemical intermediate, its structural relationship to polychlorinated naphthalenes necessitates a thorough understanding of its potential hazards. Researchers and scientists working with this compound must employ appropriate engineering controls, personal protective equipment, and safe handling practices to minimize exposure. Further toxicological studies are needed to fully elucidate its mechanism of action and establish quantitative measures of its toxicity. This guide serves as a foundational resource for the safe and informed use of this compound in a scientific setting.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylnaphthalene, 97%. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]

-

LookChem. (n.d.). 1-chloro-2-methyl-naphthalene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Understanding 2-Methylnaphthalene: Properties and Industrial Impact. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Essential Role of 2-Methylnaphthalene in Modern Chemical Synthesis. Retrieved from [Link]

-

Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]

-

NIST. (n.d.). Naphthalene, 2-chloro-. NIST WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-Chloro naphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-methylnaphthalene. Retrieved from [Link]

-

Fernandes, A. R., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Science of The Total Environment, 837, 155764. [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

-

University of East Anglia. (2022, September 1). The toxicological profile of polychlorinated naphthalenes (PCNs). Retrieved from [Link]

-

ACS Publications. (n.d.). Isomer-Specific Analysis and Toxic Evaluation of Polychlorinated Naphthalenes in Soil, Sediment, and Biota Collected near the Site of a Former Chlor-Alkali Plant. Environmental Science & Technology. Retrieved from [Link]

-

PubMed. (2014, September 16). The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-chloro-[2-14C] naphthalene and [2-14C] naphthalene. Retrieved from [Link]

-

PubMed. (n.d.). Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay. Retrieved from [Link]

-

PubMed Central. (2020, June 9). The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor. Retrieved from [Link]

-

PubMed. (n.d.). Aryl hydrocarbon receptor (AhR) agonist β-naphthoflavone regulated gene networks in human primary trophoblasts. Retrieved from [Link]

Sources

- 1. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. synchem.de [synchem.de]

- 3. 2-Methylnaphthalene - Wikipedia [en.wikipedia.org]

- 4. 2-METHYLNAPHTHALENE | Occupational Safety and Health Administration [osha.gov]

- 5. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Naphthalene toxicity in mice and aryl hydrocarbon receptor-mediated CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naphthalene, 2-chloro- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. researchgate.net [researchgate.net]

Isomers of Chloromethylnaphthalene: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

Chloromethylnaphthalene (C₁₁H₉Cl) serves as a critical alkylating agent in the synthesis of polycyclic aromatic hydrocarbons (PAHs), resins, and, most notably, antifungal pharmaceuticals.[1] While the molecule exists primarily as two positional isomers—1-(chloromethyl)naphthalene (

This technical guide analyzes the physicochemical distinctions between these isomers, delineates the mechanistic causality of their formation, and provides self-validating protocols for their synthesis and purification. Special emphasis is placed on the 1-isomer's role as the key pharmacophore precursor for Terbinafine , a WHO-listed essential medicine.

Part 1: Comparative Characterization

The positional isomerism of the chloromethyl group on the naphthalene ring dictates the physical state and reactivity profile of the compound. The

Table 1: Physicochemical Properties of Isomers

| Property | 1-(Chloromethyl)naphthalene ( | 2-(Chloromethyl)naphthalene ( |

| Structure | Substituted at C1 (Alpha) | Substituted at C2 (Beta) |

| CAS Number | 86-52-2 | 2506-41-4 |

| Physical State (RT) | Liquid or low-melting solid | Crystalline Solid |

| Melting Point | 20–22 °C | 48–51 °C |

| Boiling Point | 291–292 °C (150 °C @ 1.7 kPa) | ~135 °C @ 3 mmHg |

| Density | 1.17 g/cm³ | 1.13 g/cm³ |

| Solubility | Soluble in benzene, CHCl₃, ethanol | Soluble in organic solvents; lower solubility in cold alcohols |

| Reactivity | High (Benzylic-like activation) | High (Benzylic-like activation) |

| Primary Application | Terbinafine synthesis, 1-Naphthaldehyde | Vitamin K analogues, 2-Naphthylacetonitrile |

Technical Insight: The lower melting point of the 1-isomer is attributed to the disruption of crystal lattice symmetry caused by the steric bulk of the chloromethyl group interacting with the peri-hydrogen (H8 position). The 2-isomer, being more linear and symmetric, packs more efficiently, resulting in a solid state at room temperature.

Part 2: Synthetic Pathways and Mechanisms

The Blanc Chloromethylation (Kinetic Control)

The most direct route to 1-(chloromethyl)naphthalene is the Blanc chloromethylation of naphthalene. This reaction is an Electrophilic Aromatic Substitution (EAS).

-

Reagents: Naphthalene, Paraformaldehyde, HCl (gas or conc. aq), Catalyst (ZnCl₂ or H₃PO₄).

-

Selectivity: The reaction is highly selective for the 1-position (>90%).

-

Causality: The intermediate arenium ion (sigma complex) formed at the

-position is stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring more effectively than substitution at the

Radical Chlorination (Thermodynamic/Precursor Control)

The 2-isomer is rarely made via Blanc reaction due to poor selectivity. Instead, it is synthesized via Free Radical Chlorination of 2-methylnaphthalene.

-

Reagents: 2-Methylnaphthalene, N-Chlorosuccinimide (NCS) or Cl₂, radical initiator (AIBN or UV light).

-

Mechanism: Hydrogen abstraction from the methyl group creates a benzylic radical, which is then chlorinated.

Visualization: Reaction Mechanisms

Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (top) and Radical Halogenation (bottom).

Part 3: Applications in Drug Discovery

The 1-chloromethyl isomer is a cornerstone in the synthesis of allylamine antifungals. The primary example is Terbinafine , which inhibits squalene epoxidase in fungi.

Synthesis of Terbinafine

The synthesis involves a nucleophilic substitution (SN2) where 1-(chloromethyl)naphthalene acts as the electrophile to alkylate methylamine, forming the secondary amine intermediate.

-

Alkylation: 1-(Chloromethyl)naphthalene + Methylamine

N-methyl-1-naphthalenemethylamine.[2][3] -

Coupling: Reaction with 6,6-dimethyl-2-hepten-4-yne chloride yields Terbinafine.[4]

Figure 2: Synthetic workflow for Terbinafine utilizing the 1-isomer as a scaffold.

Part 4: Experimental Protocols

Synthesis of 1-(Chloromethyl)naphthalene (Blanc Protocol)

Safety Warning: This reaction involves formaldehyde and HCl, which can form bis(chloromethyl)ether, a potent carcinogen. Perform in a high-efficiency fume hood.

Reagents:

-

Naphthalene (1.0 eq)[5]

-

Paraformaldehyde (1.2 eq)[5]

-

Conc. HCl (excess)

-

Phosphoric acid (85%, catalyst)

-

Glacial Acetic Acid (Solvent)[6]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charging: Add naphthalene (256 g), paraformaldehyde (110 g), glacial acetic acid (260 mL), and phosphoric acid (165 mL).

-

Acid Addition: Add conc. HCl (428 g) slowly.

-

Reaction: Heat the mixture to 80–85°C with vigorous stirring for 6 hours.

-

Validation: Monitor consumption of naphthalene via TLC (Hexane eluent).

-

-

Quench: Cool to 20°C. Transfer to a separatory funnel.

-

Washing:

-

Wash with cold water (2 x 1L).

-

Wash with 10%

(cold) to neutralize acids. -

Wash again with cold water.[6]

-

-

Drying: Dry organic layer over anhydrous

.[6] -

Purification (Distillation):

Separation of Isomers (If mixed)

If a mixture of 1- and 2-isomers is present (e.g., from non-selective chlorination):

-

Cooling: Cool the mixture to 0–4°C.

-

Crystallization: The 2-isomer (MP ~50°C) will crystallize out, while the 1-isomer (MP ~20°C) remains liquid or semi-solid.

-

Filtration: Filter the solid 2-isomer.

-

Distillation: The filtrate (enriched 1-isomer) can be further purified by vacuum distillation.

Part 5: Safety and Toxicology (SDS Summary)

Both isomers are potent alkylating agents and must be handled with extreme care.

-

Lachrymator: Both isomers release vapors that cause severe eye irritation and tearing (similar to tear gas).

-

Skin Corrosion: Category 1B.[7][8][9] Causes severe burns.[7][9] Corrosive to tissues upon contact.

-

Respiratory: Inhalation of vapors can cause pulmonary edema.

-

Carcinogenicity: Potential suspect carcinogen due to alkylating capability.

Handling Requirements:

-

PPE: Butyl rubber gloves, chemical splash goggles, face shield, and lab coat.

-

Engineering Controls: All transfers must occur in a certified fume hood.

-

Decontamination: Spills should be neutralized with dilute ammonia or sodium carbonate solution before cleanup.

References

-

Organic Syntheses. "Naphthalene, 1-chloromethyl-". Org.[3][5][8][9] Synth.1941 , 24, 30. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6845, 1-(Chloromethyl)naphthalene". PubChem. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75632, 2-(Chloromethyl)naphthalene". PubChem. Link

-

Der Pharma Chemica. "Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents".[10] Der Pharma Chemica, 2011 , 3(1): 105-111.[10] Link

-

Fisher Scientific. "Safety Data Sheet: 1-(Chloromethyl)naphthalene". Link

Sources

- 1. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 4. CN108017544A - A kind of synthetic method of Terbinafine - Google Patents [patents.google.com]

- 5. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Environmental Fate and Degradation of Chlorinated Naphthalenes

Executive Summary: The Legacy of "Halowax"

Polychlorinated naphthalenes (PCNs) represent a class of 75 theoretical congeners historically manufactured as industrial mixtures (e.g., Halowax) for cable insulation, wood preservation, and engine additives. Although production ceased decades ago, their designation as Persistent Organic Pollutants (POPs) under the Stockholm Convention (2015) underscores their continued relevance.

For the drug development and toxicology community, PCNs serve as a critical model for understanding aryl hydrocarbon receptor (AhR) mediated toxicity and the metabolic challenges posed by planar, halogenated aromatics. This guide dissects the physicochemical drivers of their environmental persistence, their specific degradation pathways, and the analytical rigor required for their quantification.

Physicochemical Architecture & Environmental Partitioning

The environmental fate of PCNs is dictated by their degree of chlorination. As chlorine substitution increases, lipophilicity (

Table 1: Physicochemical Properties of Select PCN Congeners

Data synthesized from experimental and modeled values.

| Congener | Cl Substitution | Log | Water Solubility (mg/L) | Vapor Pressure (Pa, 25°C) | Environmental Compartment |

| CN-1 (Mono) | 1 | 3.9 - 4.2 | ~2.0 | 2.0 | Atmosphere / Water |

| CN-27 (Tri) | 3 | 5.0 - 5.5 | ~0.08 | 0.05 | Water / Soil |

| CN-75 (Octa) | 8 | 8.0 - 8.5 | < 0.0001 | Sediment / Lipid (Biota) |

Scientist’s Insight: When designing degradation studies, do not treat PCNs as a monolith. LCNs require closed systems to prevent volatilization losses, whereas HCNs require aggressive organic co-solvents (e.g., nonane/toluene) to ensure bioavailability in test systems.

Abiotic Degradation Pathways

Before biological systems intervene, abiotic forces act as the primary filter for PCN removal, particularly in the atmosphere.

Atmospheric Hydroxyl Radical Reaction

In the troposphere, vapor-phase PCNs react with hydroxyl radicals (

-

Mechanism: Electrophilic addition of

to the aromatic ring, followed by ring cleavage. -

Kinetics: Half-lives range from 1–10 days for LCNs but extend to months for HCNs due to steric hindrance and electron-withdrawing effects of chlorine atoms.

Photodegradation

PCNs absorb UV light (300–450 nm). Photolysis is efficient in organic solvents but significantly slower in aqueous environments.

-

Pathway: Stepwise reductive dechlorination (removal of Cl) and photo-oxidation.

-

Relevance: Surface waters and atmospheric aerosols.

Biotic Degradation: Mechanisms & Protocols

Biological degradation is the only viable pathway for the permanent removal of PCNs from soil and sediment matrices. This process is bifurcated by oxygen availability.

Aerobic Degradation (Oxidative)

Target: Mono- to Tri-chlorinated naphthalenes. Microbial Agents: Pseudomonas sp., Sphingomonas sp. Mechanism: Similar to naphthalene catabolism, dioxygenase enzymes introduce molecular oxygen to form a cis-dihydrodiol, leading to ring cleavage (meta- or ortho-cleavage).

Anaerobic Degradation (Reductive)

Target: Tetra- to Octa-chlorinated naphthalenes. Microbial Agents: Dehalococcoides sp., Dehalobacter sp. Mechanism: Organohalide respiration. Microbes use the PCN as an electron acceptor, replacing chlorine atoms with hydrogen. This transforms toxic HCNs into LCNs, which are then susceptible to aerobic degradation—a sequential "anaerobic-aerobic" remediation strategy.

Visualization: Anaerobic Reductive Dechlorination Pathway

The following diagram illustrates the stepwise dechlorination of Octachloronaphthalene (CN-75) down to lower congeners, a critical process in deep sediment layers.

Caption: Stepwise anaerobic reductive dechlorination of high-molecular-weight PCNs in sediment, rendering them susceptible to aerobic mineralization.

Protocol: Anaerobic Microcosm Assay for PCN Degradation

Objective: Determine the half-life of Hexachloronaphthalene (CN-66) in sediment.

Reagents & Equipment:

-

Anaerobic mineral medium (reduced with

and Cysteine-HCl). -

Sediment inoculum (historically contaminated site preferred).

-

Electron donor mix (Lactate/Acetate, 10 mM).

-

CN-66 stock solution (in acetone, <0.1% v/v final conc).

Step-by-Step Methodology:

-

Preparation: In an anaerobic chamber (

atmosphere), dispense 50 g of wet sediment and 100 mL of mineral medium into 250 mL serum bottles. -

Spiking: Spike CN-66 to a final concentration of 5 mg/kg. Add electron donor mix to stimulate organohalide respirers.

-

Equilibration: Seal with Teflon-coated butyl rubber stoppers and aluminum crimps. Shake at 150 rpm for 24 hours to equilibrate sorption.

-

Incubation: Incubate statically at 25°C in the dark. Set up sterile controls (autoclaved sediment) to account for abiotic losses.

-

Sampling: Sacrifice triplicate bottles at T=0, 30, 60, 90, and 120 days.

-

Extraction: Centrifuge slurry. Extract solids via Soxhlet (DCM:Acetone 1:1) for 16 hours.

-

Analysis: Analyze extracts via GC-MS to quantify loss of CN-66 and appearance of daughter products (tetra- or tri-CNs).

Validation Check: The appearance of lower chlorinated congeners in active bottles (and absence in sterile controls) confirms biological reductive dechlorination.

Toxicological Context: The AhR Connection

For pharmaceutical researchers, PCNs are relevant due to their "dioxin-like" toxicity. Planar PCN congeners (especially hexa- and hepta-CNs) bind to the Aryl Hydrocarbon Receptor (AhR) , inducing CYP1A1 expression.

-

TEF Concept: Similar to dioxins, PCNs are assigned Toxic Equivalency Factors (TEFs). CN-66 and CN-67 are among the most potent, with TEFs comparable to some PCBs.

-

Metabolic Activation: Mammalian metabolism via CYP450 converts PCNs into hydroxylated metabolites (OH-PCNs). These metabolites can disrupt thyroid hormone transport by competing for transthyretin (TTR) binding sites, a mechanism relevant to drug safety screening for halogenated drug candidates.

Analytical Methodology: The Gold Standard

Accurate quantification of PCNs is challenging due to interference from PCBs (which often co-exist at 1000x higher concentrations).

Workflow: Isotope Dilution GC-HRMS

The only method capable of meeting regulatory detection limits (pg/g) and separating interfering congeners.

Key Causality:

-

Use of

-labeled standards: Added before extraction. This corrects for losses during the rigorous cleanup required to remove lipids and PCBs. -

Carbon Column Fractionation: PCNs are planar. They bind strongly to activated carbon, allowing non-planar interferences (like ortho-PCBs) to be washed away.

Visualization: Analytical Workflow

Caption: Isotope Dilution GC-HRMS workflow emphasizing the critical carbon fractionation step for specificity.

Analytical Protocol Synopsis

-

Extraction: Soxhlet extraction (16-24h).

-

Cleanup: Multi-layer silica gel (acid/base) to destroy lipids.

-

Fractionation: Activated carbon dispersed on silica.

-

Fraction 1: Elute with Hexane (Discards bulk PCBs).

-

Fraction 2: Elute with Toluene (Recovers PCNs and Dioxins).

-

-

Instrument: GC coupled to High-Resolution Magnetic Sector MS (Resolution > 10,000).

References

-

Stockholm Convention on Persistent Organic Pollutants. (2015).[4][5] Listing of Polychlorinated Naphthalenes. United Nations Environment Programme. [Link]

-

Falandysz, J., et al. (2020).[5] A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Critical Reviews in Analytical Chemistry. [Link]

-

National Institute of Health (NIH). (2015). Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp.[6] HY. PubMed Central. [Link]

-

Sander, R. (2023).[7] Compilation of Henry's law constants (version 5.0.0) for water as solvent.[7] Atmospheric Chemistry and Physics.[7] [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Polychlorinated Naphthalenes. CDC. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

An In-depth Technical Guide to the Toxicological Profile of 2-Chloro-1-methylnaphthalene

Introduction: Contextualizing 2-Chloro-1-methylnaphthalene within the Polychlorinated Naphthalene (PCN) Family

This compound is an organochlorine compound belonging to the broader class of polychlorinated naphthalenes (PCNs). PCNs are a group of 75 congeners, where one to eight hydrogen atoms on the naphthalene ring are replaced by chlorine atoms. Historically, PCNs were utilized in various industrial applications, including cable insulation, wood preservatives, and engine oil additives, due to their insulating, water-resistant, and fireproof properties.[1] However, their environmental persistence and toxicological properties have led to significant restrictions on their production and use.[2]

This guide provides a comprehensive toxicological profile of this compound. Given that data on this specific, lower-chlorinated congener is limited, this document synthesizes available information on closely related compounds, such as 2-methylnaphthalene and other mono-chlorinated naphthalenes, and contextualizes it within the well-established toxicological framework of the PCN family. The toxicity of PCNs is highly dependent on the number and position of chlorine atoms, with higher-chlorinated congeners generally exhibiting greater toxicity.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential hazards associated with this class of compounds.

Physicochemical Properties: The Foundation of Toxicological Behavior

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics. As a mono-chlorinated naphthalene, it is a semi-volatile, lipophilic compound.[6][7] This lipophilicity is a key determinant of its tendency to bioaccumulate in fatty tissues.[2][3][7]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Methylnaphthalene | 1-Chloronaphthalene |

| Molecular Formula | C11H9Cl | C11H10 | C10H7Cl |

| Molecular Weight | 176.64 g/mol | 142.20 g/mol | 162.61 g/mol |

| Melting Point | Data not readily available | 34.6 °C[6] | -2.3 °C |

| Boiling Point | Data not readily available | 241.1 °C[6] | 259 °C |

| Water Solubility | Low | 24.6 mg/L at 25°C[6] | 2.87 mg/L (for 2-CN)[7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | High (Predicted) | 3.86[6] | 3.96 |

| Vapor Pressure | Low | 0.055 mmHg at 25°C[6] | 0.005 mmHg at 25°C |

Note: Experimental data for this compound is scarce. The values presented are based on predictions and data from structurally similar compounds.

The high Log K_ow_ value indicates a strong affinity for lipids, suggesting that upon absorption, the compound will preferentially partition into adipose tissue.[3] Its low water solubility and vapor pressure suggest that it will persist in soil and sediment if released into the environment.[6][8]

Toxicokinetics: The Journey Through the Body (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic determine its concentration and duration of action at target sites of toxicity.

Absorption

Chlorinated naphthalenes can be absorbed through oral, inhalation, and dermal routes.[5] Given its volatility, inhalation is a likely route of exposure for 2-methylnaphthalene.[9] Dermal absorption is also significant, as demonstrated by studies on mixtures of methylnaphthalenes that induced pulmonary toxicity in mice after skin application.[10][11]

Distribution

Following absorption, this compound is expected to distribute throughout the body. Due to its lipophilic nature, it will likely accumulate in tissues with high lipid content, such as the liver and adipose tissue.[2][3][5] The brain and nervous system are also potential sites of retention for PCNs.[3][4]

Metabolism

Metabolism is a critical process that can either detoxify a compound or activate it into a more toxic metabolite. For chlorinated naphthalenes, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes.[10] Lower-chlorinated PCNs, like this compound, are more readily metabolized than their higher-chlorinated counterparts.[2][3][4] The primary metabolic pathway involves hydroxylation to form more polar, water-soluble metabolites that can be more easily excreted.[3][5]

The metabolism of the parent compound, 1-chloronaphthalene, has been shown to produce 4-chloronaphthol and 3-chloro-2-naphthol. It is plausible that this compound follows a similar pathway, undergoing oxidation on the naphthalene ring.

Caption: Proposed metabolic pathway for this compound.

Excretion

The metabolites of chlorinated naphthalenes are primarily excreted in the urine and, to a lesser extent, in the feces.[5][12] The rate of excretion is generally faster for lower-chlorinated congeners due to their more efficient metabolism.[2][3][4]

Toxicodynamics: Mechanisms of Toxicity

The toxic effects of many PCNs are mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR).[3][4] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes, including several CYP enzymes.

Activation of the AhR by dioxin-like compounds, including some PCNs, can lead to a wide range of adverse effects, such as hepatotoxicity, immunotoxicity, reproductive and developmental disorders, and carcinogenicity.[2][3][4][7] While higher-chlorinated PCNs are potent AhR agonists, the activity of lower-chlorinated congeners like this compound is less characterized but is expected to be significantly lower.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicological Endpoints

Acute Toxicity

Sub-chronic and Chronic Toxicity

Chronic exposure to 2-methylnaphthalene in mice has been shown to cause pulmonary alveolar proteinosis, characterized by the accumulation of protein and lipid in the lungs.[11] Similar effects were observed after dermal application of a mixture of 1- and 2-methylnaphthalene.[11] The most sensitive endpoints for 2-methylnaphthalene exposure in animals are respiratory and hepatic effects.[9] Occupational exposure to PCN mixtures has been linked to severe liver disease (including cirrhosis), chloracne (a severe skin condition), fatigue, and headache.[1][2][3][7]

A Lowest Observed Adverse Effect Level (LOAEL) of 50.3 mg/kg/day for 2-methylnaphthalene was identified in female mice based on pulmonary alveolar proteinosis.[6]

Genotoxicity and Carcinogenicity

2-Methylnaphthalene did not show mutagenic activity in the Ames test (bacterial reverse mutation assay) with or without metabolic activation.[6] It also did not induce chromosomal aberrations in Chinese hamster lung cells in vitro.[6]

There is inadequate data to assess the carcinogenic potential of 2-methylnaphthalene in humans.[9] In an 81-week dietary study in mice, 2-methylnaphthalene did not demonstrate oncogenic potential.[6] However, an increase in lung tumors was observed in male mice at one dose level, but this was not considered conclusive evidence of carcinogenicity.[11] The International Agency for Research on Cancer (IARC) has not classified 2-methylnaphthalene with respect to its carcinogenicity.[9]

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, exposure to the broader class of PCNs has been associated with endocrine disruption, leading to reproductive disorders and embryotoxicity.[3][4] PCNs have been shown to cross the placenta and be transferred to offspring through lactation in animal studies.[5]

Methodologies for Toxicological Assessment

To evaluate the toxicological profile of a compound like this compound, a battery of standardized in vitro and in vivo assays is employed.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay to assess the mutagenic potential of a chemical.[13][14][15] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[14] The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[14][16]

Expertise in Experimental Design: The inclusion of a metabolic activation system, typically a rat liver homogenate fraction (S9), is crucial. This mimics the metabolic processes in mammals, allowing for the detection of pro-mutagens—compounds that become mutagenic only after being metabolized.[14] The choice of multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, TA102) is also deliberate, as each strain is designed to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[13]

Protocol: OECD 471 Bacterial Reverse Mutation Test

-

Preparation:

-

Prepare overnight cultures of the selected S. typhimurium strains.

-

Prepare various concentrations of the test article (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare the S9 metabolic activation mix (if required).

-

Prepare minimal glucose agar plates (master plates).

-

-

Exposure (Plate Incorporation Method):

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (or vehicle control/positive control), and 0.5 mL of the S9 mix or buffer.

-

Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions).

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Spread evenly and allow the top agar to solidify.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Interpretation:

-

Count the number of revertant colonies on each plate.

-

The test is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.

-

Self-Validation and Controls:

-

Vehicle Control: Determines the spontaneous reversion rate.

-

Positive Controls: Known mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) are used to ensure the test system is responsive. For tests with S9, a pro-mutagen like 2-aminoanthracene is used.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Environmental Fate and Ecotoxicology

This compound, being a semi-volatile organic compound, is expected to partition primarily to soil and sediment if released into the environment.[6] Its low water solubility and strong adsorption to organic matter limit its mobility in aquatic systems.[8] Biodegradation is expected to be slow, contributing to its environmental persistence.

Limited data is available on the ecotoxicity of this specific congener. However, chlorinated naphthalenes as a class are known to be toxic to aquatic organisms, with acute toxicity observed at concentrations as low as 1,600 µg/L for some congeners.[17]

Conclusion and Risk Assessment

The toxicological profile of this compound is characterized by a lack of specific data, necessitating an assessment based on its structural similarity to 2-methylnaphthalene and its classification as a lower-chlorinated PCN.

-

Toxicokinetics: It is expected to be readily absorbed, distribute to fatty tissues, and be metabolized and excreted more efficiently than higher-chlorinated PCNs.

-

Toxicity: The primary target organs are likely the respiratory system and the liver, with potential for pulmonary alveolar proteinosis upon chronic exposure.

-

Genotoxicity: Based on data for 2-methylnaphthalene, it is not expected to be mutagenic.

-

Dioxin-like Activity: As a mono-chlorinated naphthalene, its ability to activate the AhR is expected to be negligible compared to higher-chlorinated, dioxin-like PCNs.

References

- Hayward, D. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). ScienceDirect.

- University of East Anglia. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Centers for Disease Control and Prevention.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Centers for Disease Control and Prevention.

- UNEP Publications. (n.d.). SIDS INITIAL ASSESSMENT PROFILE: 2-methylnaphthalene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Environmental Protection Agency.

- U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Integrated Risk Information System (IRIS).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Health Effects - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. National Center for Biotechnology Information.

- Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.

- International Programme on Chemical Safety (IPCS). (2001). Chlorinated Naphthalenes (CICAD 34). INCHEM.

- Sanexen. (n.d.). Fact sheet: 2-methylnaphthalene.

- Gbadamosi, M. R., & Tanimowo, M. (2021). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Taylor & Francis Online.

- U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for 2-Methylnaphthalene.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- Hayward, D., Pacy, C., & Fernandes, A. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Environment International, 165, 107311.

- U.S. Environmental Protection Agency. (n.d.). Ambient Water Quality Criteria for Chlorinated Naphthalenes.

- AAT Bioquest. (2025). Ames Test Protocol.

- Ruzo, L. O., Jones, D., Safe, S., & Hutzinger, O. (1976). Metabolism of chlorinated naphthalenes. Journal of Agricultural and Food Chemistry, 24(3), 581–583.

- National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methylnaphthalene. PubChem.

- Environmental Working Group (EWG). (n.d.). PCN-27. Human Toxome Project.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylnaphthalene. PubChem.

- Fernandes, A. R., et al. (2017). Polychlorinated naphthalenes in animal aquatic species and human exposure through the diet: a review. PubMed.

- Ghlissi, Z., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC.

- RE-Place. (n.d.). The bacterial reverse mutation test.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf.

- Ruzo, L. O., et al. (1976). Metabolism of chlorinated naphthalenes. ACS Publications.

- National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

- Nelson Labs. (n.d.). Ames Mutagenicity Test.

- Gentronix. (n.d.). OECD 471: Ames Test.

- CiToxLAB Hungary Ltd. (2017). S-11264: Bacterial Reverse Mutation Assay - FINAL REPORT. Regulations.gov.

- University of Washington. (n.d.). The Ames Test.

- Government of Canada. (2019). Chlorinated Naphthalenes.

Sources

- 1. ewg.org [ewg.org]

- 2. farmacja.umed.pl [farmacja.umed.pl]

- 3. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Fact sheet: 2-methylnaphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. epa.gov [epa.gov]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The bacterial reverse mutation test | RE-Place [re-place.be]

- 17. epa.gov [epa.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-1-methylnaphthalene

Part 1: Executive Summary & Strategic Analysis

The Challenge: Overcoming Electronic Bias

The synthesis of 2-chloro-1-methylnaphthalene presents a classic regiochemical paradox in aromatic substitution.

-

Direct Chlorination of 1-Methylnaphthalene: The methyl group at C1 is an ortho/para director.[1] However, due to steric hindrance at the ortho (C2) position, electrophilic aromatic substitution (EAS) overwhelmingly favors the para (C4) position, yielding 1-chloro-4-methylnaphthalene as the major product.[1] Separation of the minor C2 isomer is inefficient and costly.[1]

-

Direct Methylation of 2-Chloronaphthalene: Friedel-Crafts alkylation is reversible and prone to rearrangement, often leading to poly-alkylation or substitution at the more open C6/C7 positions.[1]

The Solution: Chemoselective Lithium-Halogen Exchange

To guarantee high regiochemical fidelity (purity >98%), this protocol utilizes a Directed Metalation Strategy via Lithium-Halogen Exchange.[1] This approach exploits the kinetic hierarchy of halogen exchange rates (

The Route:

-

Precursor Synthesis: Regioselective bromination of 2-chloronaphthalene to yield 1-bromo-2-chloronaphthalene.[1]

-

Active Synthesis: Chemoselective Lithium-Bromine exchange followed by electrophilic trapping with methyl iodide (MeI).[1]

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-Bromo-2-chloronaphthalene

Objective: Install a "dummy" halogen at C1 that is more reactive than the C2-chlorine.[1]

Reagents & Materials:

-

Bromine (

)[1][3] -

Acetic Acid (Glacial)[1]

-

Iron(III) Chloride (

, catalytic, optional but recommended for rate) -

Sodium Thiosulfate (sat.[1] aq. solution)

Experimental Procedure:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve 2-chloronaphthalene (16.3 g, 100 mmol) in glacial acetic acid (100 mL).

-

Catalyst Addition: Add

(160 mg, 1 mmol). Heat the solution to 40°C. -

Bromination: Add bromine (17.6 g, 110 mmol) dropwise over 45 minutes. The C1 position is electronically activated (alpha to ring fusion) and directs substitution despite steric crowding.[1]

-

Note: Monitor by TLC (Hexanes).[1] The starting material spot (

) should disappear, replaced by a slightly lower

-

-

Quenching: Once conversion is complete (>3 hrs), pour the reaction mixture into ice water (300 mL) containing sodium thiosulfate to quench excess bromine (indicated by color change from red/orange to yellow/white).

-

Isolation: Filter the solid precipitate. Wash with cold water (

mL).[1] -

Purification: Recrystallize from Ethanol/Water (9:1).

-

Target Yield: 85-90%

-

Product: 1-Bromo-2-chloronaphthalene (White needles).[1]

-

Phase 2: Chemoselective Methylation (The Core Protocol)

Objective: Replace the C1-Bromine with a Methyl group while retaining the C2-Chlorine.[1]

Reagents & Materials:

-

1-Bromo-2-chloronaphthalene (from Phase 1)[1]

-

n-Butyllithium (n-BuLi), 1.6M in hexanes[1]

-

Methyl Iodide (MeI)[1]

-

Tetrahydrofuran (THF), anhydrous, inhibitor-free[1]

-

Dry Ice/Acetone bath (-78°C)[1]

Critical Safety Note: n-BuLi is pyrophoric.[1] Methyl Iodide is a potent alkylating agent and suspected carcinogen.[1] Perform all steps under inert atmosphere (

Experimental Procedure:

-

Setup: Flame-dry a 250 mL 2-neck flask under Nitrogen flow. Add 1-bromo-2-chloronaphthalene (12.1 g, 50 mmol) and dissolve in anhydrous THF (150 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Allow 15 minutes for thermal equilibration.

-

Lithium-Halogen Exchange: Add n-BuLi (32 mL, 51 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

-

Mechanistic Insight: The exchange of Li/Br is orders of magnitude faster than Li/Cl.[1] At -78°C, the C-Cl bond remains intact.[1] The resulting species is 1-lithio-2-chloronaphthalene .[1]

-

Caution: Do NOT allow the temperature to rise above -60°C, or the lithiated species may eliminate LiCl to form 1,2-naphthalyne (benzyne derivative), leading to tar/decomposition.

-

-

The Wait: Stir at -78°C for 30 minutes to ensure complete exchange.

-

Electrophile Trapping: Add Methyl Iodide (3.4 mL, 55 mmol) dropwise. The reaction is extremely exothermic; maintain temperature < -65°C during addition.[1]

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The solution typically turns from yellow/orange to clear/pale yellow.[1]

-

Workup: Quench with saturated

(50 mL). Extract with Diethyl Ether ( -

Purification: Flash column chromatography (Silica Gel, 100% Hexanes). The product is non-polar and elutes early.[1]

Data Summary Table:

| Parameter | Value / Condition |

| Starting Material | 1-Bromo-2-chloronaphthalene |

| Reagent Stoichiometry | 1.0 equiv Substrate : 1.02 equiv n-BuLi : 1.1 equiv MeI |

| Solvent | THF (Anhydrous) |

| Temperature | -78°C (Critical) |

| Yield (Isolated) | 75 - 82% |

| Purity (HPLC) | > 98% |

Part 3: Visualization & Mechanism[1]

Reaction Workflow Diagram

The following diagram illustrates the divergent pathways. The "Direct Route" fails due to isomer mixtures, while the "Exchange Route" (Recommended) yields the specific target.

Caption: Figure 1. Step-wise synthetic pathway comparing the recommended Lithium-Halogen exchange route against direct alkylation.

Part 4: Quality Control & Validation

To validate the synthesis, confirm the structure using 1H NMR (300 MHz, CDCl3) .

-

Distinctive Feature: Look for the methyl group signal.[1]

-

2.65 ppm (3H, singlet,

-

Note: If the product was the 4-methyl isomer, this shift would differ slightly, but the aromatic splitting pattern is the definitive confirmation.

-

2.65 ppm (3H, singlet,

-

Aromatic Region:

References

-

Regioselective Bromination: Smith, K., et al. "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene."[1][3] Arkivoc, 2022.[1][3][4] (Validates alpha-selectivity of bromination in naphthalene systems).[1]

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[1][5] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[1][5] 5 (Establishes the hierarchy of Br > Cl exchange rates).

-

General Reactivity of 2-Chloronaphthalene: PubChem Compound Summary for CID 7056, 2-Chloronaphthalene. (Physical properties and safety data).[1]

-

Sandmeyer Comparison: "Sandmeyer Reaction." L.S. College. 4 (Context for alternative diazonium routes).

Sources

High-Resolution Gas Chromatography Separation of Chloromethylnaphthalene Isomers

Application Note & Standard Operating Protocol

Executive Summary

The separation of 1-chloromethylnaphthalene (1-CMN) and 2-chloromethylnaphthalene (2-CMN) is a critical quality control step in the synthesis of pharmaceutical intermediates and functional materials. These positional isomers exhibit similar physicochemical properties, with boiling points differing by approximately 5–10 °C depending on pressure, making separation by simple distillation inefficient.[1]

This guide provides a robust Gas Chromatography (GC) protocol designed to achieve baseline resolution (

Experimental Design & Rationale

The Separation Challenge

The chloromethylation of naphthalene (Blanc reaction) predominantly yields 1-CMN due to the higher electron density at the

-

1-CMN (Alpha): Lower boiling point, elutes first on non-polar phases.

-

2-CMN (Beta): Higher boiling point, elutes second.

Column Selection Strategy

While polar columns (e.g., PEG/Wax) offer shape selectivity, they often suffer from lower maximum temperature limits and higher bleed, which interferes with the detection of high-boiling polychlorinated impurities.

-

Primary Choice: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5) .

-

Reasoning: This phase separates primarily by boiling point. Since 1-CMN and 2-CMN have a sufficient boiling point differential (

C), a high-efficiency capillary column (30m or 60m) provides baseline resolution with superior thermal stability up to 325 °C.

-

-

Secondary Choice: 14% Cyanopropyl-phenyl (e.g., DB-1701) .

-

Reasoning: If matrix interferences occur, the dipole-dipole interaction of the cyanopropyl group offers orthogonal selectivity.

-

Thermal Stability Considerations

Chloromethylnaphthalenes are reactive alkylating agents. At high injector temperatures (>280 °C) or in the presence of active sites (glass wool, dirty liners), they can degrade into methylnaphthalenes or dimerize.